molecular formula C16H27NO4 B12067774 (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid

Cat. No.: B12067774
M. Wt: 297.39 g/mol
InChI Key: KPQPKJGYPDFAEO-UHFFFAOYSA-N
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Description

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a cyclopropylmethyl group, and a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the cyclopropylmethyl group. The cyclohexanecarboxylic acid moiety is then incorporated through a series of reactions that may include esterification, amidation, and hydrolysis.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those described above, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups onto the cyclopropylmethyl or cyclohexane moieties.

Scientific Research Applications

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and allowing for selective deprotection under controlled conditions .

Comparison with Similar Compounds

Similar Compounds

    (1r,4r)-4-((Tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid: Lacks the cyclopropylmethyl group, making it less sterically hindered.

    (1r,4r)-4-((Cyclopropylmethyl)amino)cyclohexanecarboxylic acid: Lacks the Boc protecting group, making it more reactive under certain conditions.

    (1r,4r)-4-((Tert-butoxycarbonyl)(methyl)amino)cyclohexanecarboxylic acid: Contains a methyl group instead of a cyclopropylmethyl group, affecting its steric and electronic properties.

Uniqueness

The presence of both the Boc protecting group and the cyclopropylmethyl group in (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid makes it unique. The Boc group provides stability during synthesis, while the cyclopropylmethyl group introduces steric hindrance and potential biological activity .

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

4-[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17(10-11-4-5-11)13-8-6-12(7-9-13)14(18)19/h11-13H,4-10H2,1-3H3,(H,18,19)

InChI Key

KPQPKJGYPDFAEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CC1)C2CCC(CC2)C(=O)O

Origin of Product

United States

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